molecular formula C₁₄H₁₅D₇N₂O₃ B1140565 Atenolol-d7 CAS No. 1202864-50-3

Atenolol-d7

Cat. No. B1140565
M. Wt: 273.38
InChI Key:
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Description

Synthesis Analysis

The synthesis of Atenolol involves key steps that can be adapted to incorporate deuterium atoms. For instance, Akisanya et al. (1998) describe a method using a platinum-containing homogeneous catalyst for the conversion of a nitrile to an amide, which could be a step in the synthesis of Atenolol-d7 by starting with deuterated precursors (Akisanya, Parkins, & Steed, 1998).

Molecular Structure Analysis

The molecular structure of Atenolol and its deuterated variants can be examined through techniques such as X-ray crystallography, as detailed in the synthesis process by Akisanya et al. (1998). This allows for the determination of the precise location of deuterium atoms within the molecule, influencing its physical and chemical properties (Akisanya, Parkins, & Steed, 1998).

Chemical Reactions and Properties

Atenolol undergoes various chemical reactions, including its interaction with human serum albumin, as investigated through molecular docking studies (El-Hak et al., 2019). The deuterated form would exhibit similar interactions, albeit with potentially altered kinetics due to the isotope effect, which can affect bond strengths and reaction rates (El-Hak, Mohammed, Abdel Hakiem, & Mahfouz, 2019).

Physical Properties Analysis

The introduction of deuterium atoms into Atenolol can alter its physical properties, such as melting points and solubility. Techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction analysis have been used to characterize the physical properties of Atenolol and its complexes, providing insights into how deuterium substitution might affect these properties (Nikolić et al., 2007).

Chemical Properties Analysis

The chemical properties of Atenolol-d7, such as reactivity and stability, can be inferred from studies on its non-deuterated form. For example, the oxidative degradation of Atenolol by heat-activated persulfate has been explored, highlighting potential degradation pathways and the stability of the molecule under various conditions. These studies provide a basis for understanding how deuterium substitution might impact the chemical stability and degradation pathways of Atenolol-d7 (Miao et al., 2018).

Scientific Research Applications

Summary of the Application

Atenolol, a hydrophilic beta blocker, has been used as a model drug for studying passive permeability of biological membranes such as the blood–brain barrier (BBB) and the intestinal epithelium .

Methods of Application or Experimental Procedures

A microdialysis study was performed in rats to monitor the unbound concentrations of S-atenolol in brain extracellular fluid (ECF) and plasma during and after intravenous infusion . A pharmacokinetic model was developed, based on the microdialysis data, to estimate the permeability clearance of S-atenolol into and out of the brain . Deuterated atenolol, atenolol-D7, was used to measure the relative recovery across the microdialysis probes throughout the study .

Results or Outcomes

The steady-state ratio of unbound S-atenolol concentrations in brain ECF to that in plasma (i.e., K p,uu,brain) was 3.5% ± 0.4%, a value much less than unity . The unbound volume of distribution in the brain (V u, brain) of S-atenolol was also calculated as 0.69 ± 0.10 mL/g brain, indicating that S-atenolol is evenly distributed within brain parenchyma .

2. Application as an Analytical Standard

Summary of the Application

Atenolol-d7 is used as an analytical standard in chromatography .

Methods of Application or Experimental Procedures

Atenolol-d7 is used in various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Solid Phase Extraction (SPE) .

Results or Outcomes

The use of Atenolol-d7 as an analytical standard helps in achieving accurate and reliable results in chromatographic analyses .

Safety And Hazards

Atenolol-d7 is not classified as a dangerous substance or mixture according to the Globally Harmonised System (GHS)7. Personal protective equipment should be used when handling Atenolol-d7. It is advised to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing7.


properties

IUPAC Name

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027977
Record name Atenolol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atenolol-d7

CAS RN

1202864-50-3
Record name 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atenolol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
304
Citations
RD Johnson, RJ Lewis - Forensic science international, 2006 - Elsevier
… Atenolol-d7 was employed as the internal standard for these experiments and was prepared at a concentration of 100 μg/mL in 10 mL of methanol. These methanolic solutions were …
Number of citations: 107 www.sciencedirect.com
W Li, Y Li, DT Francisco… - Biomedical …, 2005 - Wiley Online Library
… Atenolol and the internal standard, atenolol-d7, showed a retention time of 1.0 min. The inter-day and intra-day precision and accuracy of the quality control samples were <5.3% …
JV Shah, DP Patel, PA Shah, M Sanyal… - Biomedical …, 2016 - Wiley Online Library
… has been developed for the simultaneous determination of atenolol, a β-adrenergic receptor-blocker and chlorthalidone, a monosulfonamyl diuretic in human plasma, using atenolol-d7 …
R Kallem, KK Hotha, L Somerset - academia.edu
Background: A highly sensitive, specific and rapid LC–ESI-MS/MS method has been developed and validated for simultaneous quantification of amlodipine (AMD) and atenolol (ATL) in …
Number of citations: 0 www.academia.edu
X Chen, T Slättengren, ECM de Lange… - Fluids and Barriers of …, 2017 - Springer
… Deuterated atenolol, atenolol-D7, was used … atenolol-D7 in perfusate and dialysate, respectively [18]. The relative recovery simultaneously determined by the retrodialysis of atenolol-D7 …
Number of citations: 26 link.springer.com
N Morin, J Camilleri, C Cren-Olivé, M Coquery… - 21st Annual Meeting of …, 2011 - hal.science
… Concerning the desorption experiments, atenolol-d7 and sotalol-d6 for example show a good potential as PRCs. Indeed, a desorption of 70% for atenolol-d7 and 50% for sotalol-d6 was …
Number of citations: 0 hal.science
H Zhang, H Jia, Z Gao, Y Xiang, T Jiang, W Xu - Talanta, 2023 - Elsevier
… Quantitative analysis of atenolol in the mixed solution of atenolol-d7 (0.5 μg/mL) and bupropion (… (RSDs) for atenolol concentration measurement using atenolol-d7 (0.5 μg/mL) as IS and …
Number of citations: 5 www.sciencedirect.com
C Hou, T Chu, M Chen, Z Hua, P Xu, H Xu… - Science of the Total …, 2021 - Elsevier
… extraction (SPE) cartridges (3 cc, 60 mg, Milford, USA) were utilized for the extraction of caffeine and paracetamol; 50 mL pH = 6.5 samples with isotopic internal standards (atenolol-D7: …
Number of citations: 14 www.sciencedirect.com
A Fayyaz, VP Ranta, E Toropainen, KS Vellonen… - European Journal of …, 2020 - Elsevier
… The 1 mg/mL stock solutions were first prepared in DMSO and then diluted to ISTD solution containing 50 ng/mL atenolol-d7, 5 ng/mL betaxolol-d5, 5 ng/mL rac timolol-d5 maleate and 1…
Number of citations: 20 www.sciencedirect.com
A Kannan, N Sims, AJ Hold, K Jagadeesan… - Water Research, 2023 - Elsevier
This paper explores Wastewater-Based Epidemiology (WBE) as a tool enabling understanding of city's pain treatment in an intercity longitudinal study. An intensive 13-month …
Number of citations: 10 www.sciencedirect.com

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